molecular formula C14H8ClF3O3 B572674 2-Chloro-4-[2-(trifluoromethoxy)phenyl]benzoic acid CAS No. 1261840-24-7

2-Chloro-4-[2-(trifluoromethoxy)phenyl]benzoic acid

Cat. No.: B572674
CAS No.: 1261840-24-7
M. Wt: 316.66
InChI Key: BFKFRIGCWWRDCK-UHFFFAOYSA-N
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Description

2-Chloro-4-[2-(trifluoromethoxy)phenyl]benzoic acid: is an organic compound with the molecular formula C14H8ClF3O3 . It is a derivative of benzoic acid, characterized by the presence of a chloro group at the second position and a trifluoromethoxyphenyl group at the fourth position.

Mechanism of Action

Mode of Action

It’s known that the compound can participate in suzuki–miyaura coupling reactions , a type of cross-coupling reaction, suggesting that it may interact with its targets through covalent bonding. The trifluoromethoxy group in the compound could potentially enhance its binding affinity to its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-[2-(trifluoromethoxy)phenyl]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzoic acid and 2-(trifluoromethoxy)phenylboronic acid.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 2-chlorobenzoic acid with 2-(trifluoromethoxy)phenylboronic acid.

    Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-[2-(trifluoromethoxy)phenyl]benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions to form derivatives with higher oxidation states.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydroxide (NaOH), can facilitate substitution reactions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products:

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: It can be incorporated into polymers and materials to impart unique properties, such as increased thermal stability and chemical resistance.

Biology:

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Biochemical Studies: It can be used as a probe in biochemical studies to investigate the interactions between small molecules and biological macromolecules.

Medicine:

    Therapeutic Agents: The compound’s derivatives may exhibit therapeutic properties, making them useful in developing new medications for various diseases.

Industry:

Comparison with Similar Compounds

Uniqueness: 2-Chloro-4-[2-(trifluoromethoxy)phenyl]benzoic acid is unique due to the presence of both a chloro group and a trifluoromethoxyphenyl group, which impart distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-4-[2-(trifluoromethoxy)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3O3/c15-11-7-8(5-6-10(11)13(19)20)9-3-1-2-4-12(9)21-14(16,17)18/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKFRIGCWWRDCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80742698
Record name 3-Chloro-2'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261840-24-7
Record name 3-Chloro-2'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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